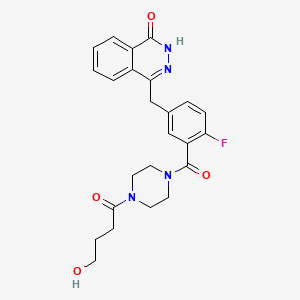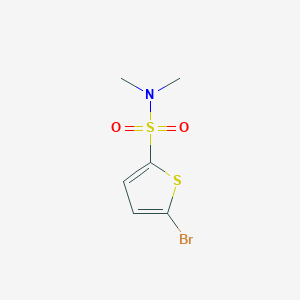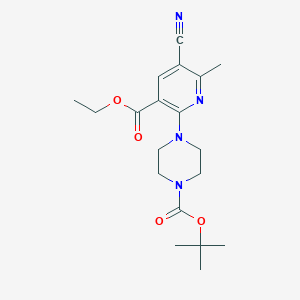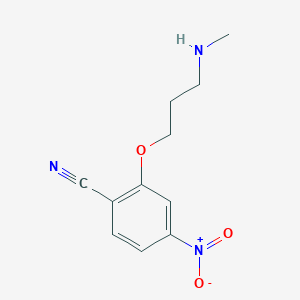![molecular formula C10H17N3O3 B13867068 tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate CAS No. 321392-80-7](/img/structure/B13867068.png)
tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to an ethyl chain, which is further connected to a 3-methyl-1,2,4-oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxadiazole derivative. One common method includes the use of tert-butyl carbamate and 3-methyl-1,2,4-oxadiazole-5-yl ethyl bromide under basic conditions to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the carbamate group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where nucleophiles can replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
- Oxidized derivatives of the oxadiazole ring.
- Reduced analogs of the carbamate or oxadiazole ring.
- Substituted carbamate derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry: The compound is utilized in the synthesis of specialty chemicals and materials, where its reactivity and stability are advantageous.
Mecanismo De Acción
The mechanism by which tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate exerts its effects is primarily through its interaction with specific molecular targets. The oxadiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler analog without the oxadiazole ring, used in similar synthetic applications.
N-Boc-ethylenediamine: Contains a similar carbamate group but with an ethylenediamine backbone.
tert-Butyl N-(2-aminoethyl)carbamate: Another analog with a different substituent on the ethyl chain.
Uniqueness: tert-Butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate is unique due to the presence of the 3-methyl-1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This ring system enhances the compound’s ability to interact with biological targets and participate in diverse chemical reactions, making it a valuable tool in research and industrial applications .
Propiedades
Número CAS |
321392-80-7 |
|---|---|
Fórmula molecular |
C10H17N3O3 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H17N3O3/c1-7-12-8(16-13-7)5-6-11-9(14)15-10(2,3)4/h5-6H2,1-4H3,(H,11,14) |
Clave InChI |
NXLVUYPHYWYBMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=N1)CCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)



![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13867007.png)



![3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13867034.png)



![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)

